molecular formula C15H16N2O5 B11021425 Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate

Cat. No.: B11021425
M. Wt: 304.30 g/mol
InChI Key: IUXVGNTXGVCYGS-UHFFFAOYSA-N
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Description

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a benzoate ester, and a diallylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate typically involves the esterification of 3-[(diallylamino)carbonyl]-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The diallylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Carboxylic acids: from the hydrolysis of the ester group.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The diallylamino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

  • Methyl 3-[(3,4-dichloroanilino)carbonyl]-5-nitrobenzoate
  • Methyl 3-[(2,3-dichloroanilino)carbonyl]-5-nitrobenzoate

Comparison: Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate is unique due to the presence of the diallylamino group, which imparts distinct chemical reactivity and potential biological activity. In contrast, the similar compounds listed above contain dichloroanilino groups, which may result in different reactivity and applications. The unique structural features of this compound make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

methyl 3-[bis(prop-2-enyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H16N2O5/c1-4-6-16(7-5-2)14(18)11-8-12(15(19)22-3)10-13(9-11)17(20)21/h4-5,8-10H,1-2,6-7H2,3H3

InChI Key

IUXVGNTXGVCYGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]

Origin of Product

United States

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